molecular formula C9H9BrINO B1532180 5-Bromo-2-iodo-N-ethylbenzamide CAS No. 1295978-68-5

5-Bromo-2-iodo-N-ethylbenzamide

Cat. No. B1532180
M. Wt: 353.98 g/mol
InChI Key: KEOBSILORRYJSA-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-N-ethylbenzamide is a chemical compound with the molecular formula C9H9BrINO. It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Scientific Research Applications

Crystal Engineering with Halogen Bonds

Halogen bonding, involving bromine atoms, plays a crucial role in crystal engineering, where 5-Bromo-2-iodo-N-ethylbenzamide could potentially serve as a component due to its structural features. Molecular tapes mediated via strong hydrogen bonds and weak halogen interactions demonstrate the importance of polarizable halogens like iodine and bromine in designing crystalline structures. These interactions facilitate the formation of complex molecular architectures, showcasing the compound's potential in material science and nanotechnology applications (Saha, Nangia, & Jaskólski, 2005).

Synthesis of Heterocycles

5-Bromo-2-iodo-N-ethylbenzamide could be used in the synthesis of selenium-containing heterocycles, offering a pathway to novel compounds with potential pharmacological activities. The reaction process involving N-phenylbenzamides demonstrates the compound's utility in creating diverse heterocyclic structures, which are valuable in drug discovery and development (Zhou, Linden, & Heimgartner, 2000).

Catalyzed Synthesis of Isoindolin-1-ones

The compound's role in a Cu(I)-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones highlights its application in creating valuable intermediates for pharmaceuticals. This process involves decarboxylative cross-coupling, indicating the compound's relevance in constructing complex molecular structures efficiently (Gogoi et al., 2014).

Photosynthesis Inhibition

Research on derivatives of 5-Bromo-2-iodo-N-ethylbenzamide, such as 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, shows inhibitory effects on photosynthetic electron transport. This property is significant for studying photosynthesis mechanisms and developing herbicides. The compounds' interaction with chlorophyll a and aromatic amino acids provides insights into their potential environmental and agricultural applications (Král'ová et al., 2013).

Radical Scavenging Activity

Nitrogen-containing bromophenols derived from marine red algae, analogous to 5-Bromo-2-iodo-N-ethylbenzamide, exhibit potent scavenging activity against radicals. This finding underscores the compound's potential in developing natural antioxidants for food and pharmaceutical industries, highlighting its relevance in health and nutrition (Li et al., 2012).

Safety And Hazards

Safety data sheets for a similar compound, 5-Bromo-2-chloro-N-ethylbenzamide, suggest that if inhaled, the victim should be moved into fresh air and given artificial respiration if necessary. If the compound comes into contact with skin or eyes, it should be washed off with plenty of water .

properties

IUPAC Name

5-bromo-N-ethyl-2-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrINO/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOBSILORRYJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-iodo-N-ethyl benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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